Introduction: A Versatile Heterocyclic Building Block
Introduction: A Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-3-methylpyridine 1-oxide
In the landscape of modern organic synthesis, 2-Chloro-3-methylpyridine 1-oxide (CAS No: 91668-83-6) emerges as a pivotal heterocyclic intermediate. Its strategic arrangement of a chloro substituent, a methyl group, and an N-oxide functionality on a pyridine core makes it a highly versatile reagent. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in research, discovery, and development. This molecule's utility is primarily centered on its role as a precursor in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the N-oxide group profoundly influences the electron density of the pyridine ring, activating it for certain transformations while also serving as a handle for further functionalization.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} } Caption: Structure of 2-Chloro-3-methylpyridine 1-oxide.
PART 1: Physicochemical and Spectral Properties
A comprehensive understanding of a compound's physical and spectral characteristics is fundamental to its application in synthesis. These properties dictate solubility, reaction conditions, and methods of purification and characterization.
Core Physical Data
The key physicochemical properties of 2-Chloro-3-methylpyridine 1-oxide are summarized below. These values are critical for designing experimental setups, from solvent selection to purification strategies.
| Property | Value | Source |
| CAS Number | 91668-83-6 | [3][4] |
| Molecular Formula | C₆H₆ClNO | [4][5] |
| Molecular Weight | 143.57 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid/solid | [6][7] |
| Boiling Point | Data not consistently available; decomposition may occur | - |
| Melting Point | Data not consistently available | - |
| Density | Data not consistently available | - |
| Solubility | Good solubility in organic solvents like Chloroform, Dichloromethane, Ethyl Acetate. Low water solubility. | [6] |
Spectroscopic Signature
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While a publicly available, fully assigned spectrum for this specific molecule is scarce, its expected characteristics can be inferred from analogous structures.[8][9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the chloro group and the N-oxide, and the electron-donating methyl group. A singlet integrating to three protons for the methyl group (CH₃) would be expected, likely in the range of δ 2.3-2.6 ppm. The aromatic protons would appear further downfield.[8]
-
¹³C NMR: The carbon spectrum will display six unique signals. The carbon attached to the chlorine (C2) and the carbons adjacent to the N-oxide group will be significantly shifted. The methyl carbon would appear upfield, typically around 15-20 ppm.[8]
-
IR Spectroscopy: Key vibrational bands would include C=C and C=N stretching frequencies for the aromatic ring. A strong band characteristic of the N-O stretch is expected, typically appearing in the 1200-1300 cm⁻¹ region. C-Cl stretching vibrations would be observed in the fingerprint region.
PART 2: Synthesis and Manufacturing Insights
The most direct and common route for the preparation of 2-Chloro-3-methylpyridine 1-oxide is the N-oxidation of its parent heterocycle, 2-chloro-3-methylpyridine. This transformation is a cornerstone reaction in pyridine chemistry.[10]
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4"]; edge [fontname="Helvetica"];
} } Caption: General workflow for the synthesis of 2-Chloro-3-methylpyridine 1-oxide.
Experimental Protocol: N-Oxidation
This protocol describes a representative lab-scale synthesis. The choice of oxidant is critical; while hydrogen peroxide in acetic acid is cost-effective, meta-chloroperoxybenzoic acid (m-CPBA) often provides cleaner reactions under milder conditions.
Objective: To synthesize 2-Chloro-3-methylpyridine 1-oxide from 2-chloro-3-methylpyridine.
Materials:
-
2-chloro-3-methylpyridine
-
Glacial Acetic Acid
-
30% Hydrogen Peroxide (H₂O₂)
-
Saturated Sodium Bisulfite solution
-
Potassium Carbonate (solid)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-methylpyridine (1.0 eq) in glacial acetic acid.
-
Addition of Oxidant: To the stirred solution, slowly add 30% hydrogen peroxide (1.1-1.5 eq). The addition should be controlled to manage the exothermic reaction.[11]
-
Reaction: Heat the mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.[11]
-
Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated sodium bisulfite solution to quench any unreacted peroxide.[11]
-
Neutralization: Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid. Dilute the residue with water and carefully add solid potassium carbonate until the solution is basic (pH > 8). This step neutralizes the acid and precipitates the product if it is a solid at that concentration.[11]
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. The N-oxide product is typically more polar than the starting material but will partition into the organic layer.[11]
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Chloro-3-methylpyridine 1-oxide.[11]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Causality and Expertise: The use of acetic acid serves as both a solvent and a catalyst, forming peracetic acid in situ with H₂O₂, which is a more potent oxidant. The quench with sodium bisulfite is a critical safety step to destroy excess peroxide. The final basic workup is essential to deprotonate the pyridine N-oxide, rendering it less water-soluble and facilitating its extraction into an organic solvent.
PART 3: Chemical Reactivity and Synthetic Utility
The reactivity of 2-Chloro-3-methylpyridine 1-oxide is a complex interplay of its three key functional groups.
-
The N-Oxide Group: As a strong dipole, it increases the electron density on the oxygen atom, making it a powerful coordinator for Lewis acids and a site for O-alkylation.[10] It also activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack and deactivates the ring towards electrophilic substitution.
-
The C2-Chloro Group: The position ortho to the N-oxide makes this chlorine atom highly susceptible to nucleophilic aromatic substitution (SₙAr). This is the primary locus of reactivity for introducing new functionalities.
-
The C3-Methyl Group: This group can undergo reactions such as rearrangement (e.g., Boekelheide reaction) or radical halogenation, although these are less common than reactions at the C2 position.[12]
dot graph "Reactivity_Hub" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"];
} } Caption: Major reactivity pathways of the title compound.
Key Reaction: Nucleophilic Aromatic Substitution (SₙAr)
This is arguably the most valuable reaction of this substrate, allowing for the displacement of the chloride with a wide range of nucleophiles.
Protocol: Synthesis of a 2-Alkoxy-3-methylpyridine 1-oxide
Objective: To demonstrate the SₙAr reaction by substituting the C2-chloro group with an alkoxide.
Materials:
-
2-Chloro-3-methylpyridine 1-oxide
-
Sodium Methoxide (NaOMe)
-
Methanol (Anhydrous)
-
Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 2-Chloro-3-methylpyridine 1-oxide (1.0 eq) in anhydrous methanol.
-
Nucleophile Addition: Add sodium methoxide (1.1 eq) to the suspension. The reaction can be performed at room temperature or with gentle heating (e.g., 40-50°C) to increase the rate.
-
Reaction Monitoring: Stir the reaction and monitor its completion using TLC, observing the disappearance of the starting material spot.
-
Workup: Once complete, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the residue between water and dichloromethane. Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the 2-methoxy-3-methylpyridine 1-oxide product. Further purification can be done via chromatography if needed.
Expertise Note: The inert atmosphere is crucial to prevent the degradation of the strongly basic sodium methoxide by atmospheric moisture. The N-oxide group stabilizes the negative charge of the Meisenheimer intermediate formed during the SₙAr reaction, significantly accelerating the substitution compared to the non-oxidized parent pyridine.
PART 4: Applications in Drug Discovery and Agrochemicals
While specific, large-scale applications of 2-Chloro-3-methylpyridine 1-oxide itself are often proprietary, its structural motifs are present in numerous bioactive molecules. It serves as a key intermediate, providing a pre-functionalized pyridine core that can be elaborated into more complex targets.[2] The un-oxidized parent compound, 2-chloro-3-methylpyridine, is a known intermediate for pharmaceuticals like Lumacaftor and various pesticides.[13] The N-oxide derivative is a crucial precursor in synthetic routes where the electronic properties of the N-oxide are required for a specific transformation (like a regioselective substitution) before a final deoxygenation step.
PART 5: Safety and Handling
Proper handling of 2-Chloro-3-methylpyridine 1-oxide is essential due to its potential hazards. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[14]
GHS Hazard and Precautionary Statements
| Hazard Class | Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14][15] |
| Skin Corrosion/Irritation | Causes skin irritation.[14][15] |
| Eye Damage/Irritation | Causes serious eye irritation.[14][15] |
| Flammability | Combustible liquid.[14] |
| Precautionary Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[14] |
| P270 | Do not eat, drink or smoke when using this product.[14] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[14] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[14] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[15] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
Handling and Storage Recommendations
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Ground containers when transferring material to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
- Vertex AI Search. (n.d.). 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Chloropyridine 1-oxide.
- ResearchGate. (2025). The synthesis of 2‐chloromethylpyridine from 2‐picoline‐N‐oxide.
- ChemicalBook. (2022). 2-Chloro-3-methylpyridine 1-oxide | 91668-83-6.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-3-Methylpyridine Safety Data Sheet.
- Pharmaffiliates. (n.d.). CAS No : 91668-83-6 | Product Name : 2-Chloro-3-methylpyridine 1-oxide.
- Arborpharmchem. (n.d.). CAS No.91668-83-6 2-Chloro-3-methylpyridine 1-oxide.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Wikipedia. (n.d.). Boekelheide reaction.
- Tokyo Chemical Industry. (n.d.). 2-Chloro-3-methylpyridine | 18368-76-8.
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
- Dakenchem. (n.d.). The Crucial Role of 2-Chloro-3-methylpyridine in Modern Synthesis.
- ChemicalBook. (2025). 2-Chloro-3-methylpyridine | 18368-76-8.
- BLD Pharm. (n.d.). 91668-83-6|2-Chloro-3-methylpyridine 1-oxide.
- PubChem. (n.d.). 2-Chloro-3-methylpyridine.
- Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides.
- Royal Society of Chemistry. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information.
- LookChem. (n.d.). PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE.
- Royal Society of Chemistry. (2015). Supporting Information for Deoxygenation of Amine N-Oxides.
- PubChem. (n.d.). Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-3-fluoropyridine N-oxide.
- Google Patents. (n.d.). CN102718704B - Preparation method of 2-chloropyridine n-oxides.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888).
- Echemi. (n.d.). Pyridine, 2-chloro-3-fluoro-4-nitro-, 1-oxide Safety Data Sheets.
- St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.
Sources
- 1. nbinno.com [nbinno.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 2-Chloro-3-methylpyridine 1-oxide | 91668-83-6 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-Methylpyridine Manufacturer & Supplier in China | High Purity CAS 18368-63-3 | Uses, Price & Safety Data [pipzine-chem.com]
- 7. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. prepchem.com [prepchem.com]
- 12. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 13. 2-Chloro-3-methylpyridine | 18368-76-8 [chemicalbook.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
